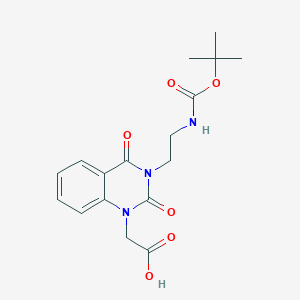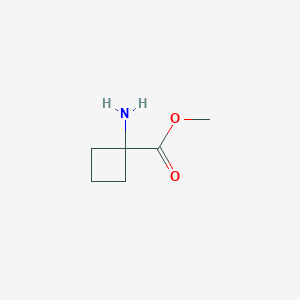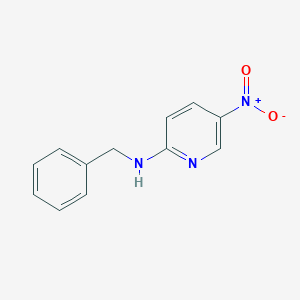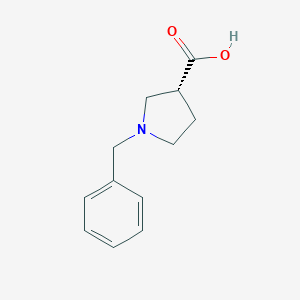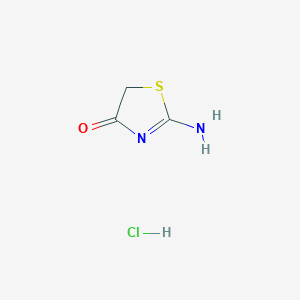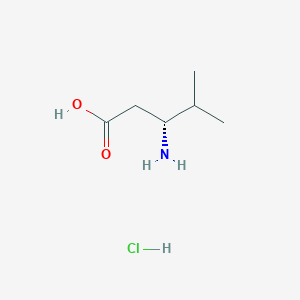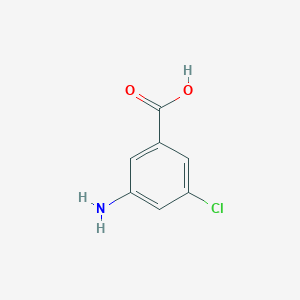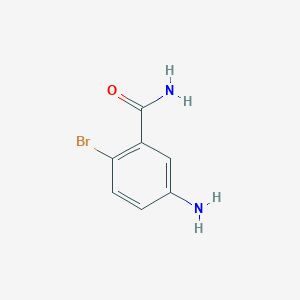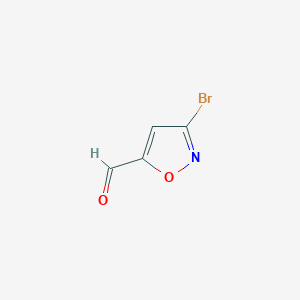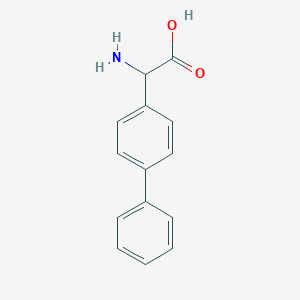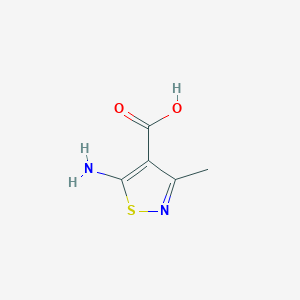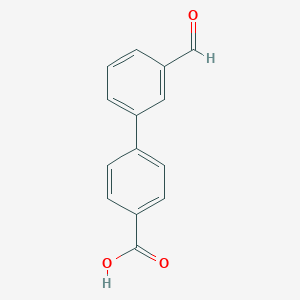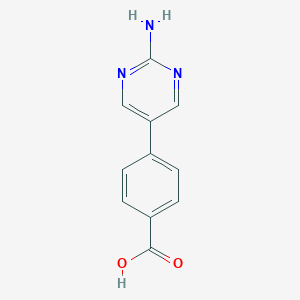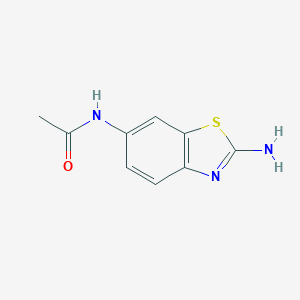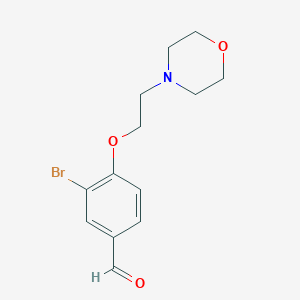
3-Bromo-4-(2-morpholinoethoxy)benzaldehyde
Vue d'ensemble
Description
“3-Bromo-4-(2-morpholinoethoxy)benzaldehyde” is a chemical compound with the molecular formula C13H16BrNO3 . It has a molecular weight of 314.18 . This compound is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The InChI code for “3-Bromo-4-(2-morpholinoethoxy)benzaldehyde” is 1S/C13H16BrNO3/c14-12-9-11 (10-16)1-2-13 (12)18-8-5-15-3-6-17-7-4-15/h1-2,9-10H,3-8H2 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
The compound “3-Bromo-4-(2-morpholinoethoxy)benzaldehyde” has a molecular weight of 314.18 . It should be stored in a refrigerated environment .
Applications De Recherche Scientifique
-
Chemical Synthesis
- 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde is used in the field of chemical synthesis .
- It is used as a building block in the preparation of various polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
- The specific methods of application or experimental procedures are not provided in the source .
- The outcomes of these syntheses are not specified in the source .
-
Pharmaceutical Research
- 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde may have potential applications in pharmaceutical research .
- It has been suggested that this compound may be a potential agent against fish pathogenic viruses, such as the infectious hematopoietic necrosis virus and the infectious pancreatic necrosis virus .
- The specific methods of application or experimental procedures are not provided in the source .
- The outcomes of these studies are not specified in the source .
-
Synthesis of Substituted Benzaldehydes
- This compound can be used in the synthesis of substituted benzaldehydes .
- The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .
- This methodology facilitates the effective synthesis of a 11C radiolabeled aldehyde .
-
Preparation of Aza-Fused Polycyclic Quinolines
-
Spectroscopic Studies
-
Preparation of Indazoles
Safety And Hazards
Propriétés
IUPAC Name |
3-bromo-4-(2-morpholin-4-ylethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c14-12-9-11(10-16)1-2-13(12)18-8-5-15-3-6-17-7-4-15/h1-2,9-10H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDQEMFDTZRRRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=C(C=C(C=C2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630772 | |
| Record name | 3-Bromo-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(2-morpholinoethoxy)benzaldehyde | |
CAS RN |
258831-64-0 | |
| Record name | 3-Bromo-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

